molecular formula C13H20ClNO2 B1495107 3-(2-Ethoxyphenoxy)piperidine hydrochloride

3-(2-Ethoxyphenoxy)piperidine hydrochloride

Cat. No. B1495107
M. Wt: 257.75 g/mol
InChI Key: TYRIPCLLACIYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethoxyphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethoxyphenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyphenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Ethoxyphenoxy)piperidine hydrochloride

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

3-(2-ethoxyphenoxy)piperidine;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-6-5-9-14-10-11;/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3;1H

InChI Key

TYRIPCLLACIYLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2CCCNC2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous 12.2M hydrochloric acid solution (80.0 mL, 0.976 mol) was added slowly to a mixture of 3-(2-ethoxyphenoxy)pyridine (210 g, 0.976 mol), rhodium (5% on alumina, 21 g, 0.010 mol), and methanol (2.1 L) in a Parr reactor. The reactor was purged sequentially with nitrogen and hydrogen (4 times each), and then was heated to 50° C. and pressurized to 50 psi with hydrogen. After 9 hours, the reactor was cooled to 25° C. and was purged with nitrogen. The catalyst was removed by filtration, rinsing with methanol. The resulting methanol solution was distilled to a low volume under reduced pressure at 50-55° C.; ethyl acetate (2.3 L) was added and the distillation was continued at ambient pressure and at constant volume with the addition of further ethyl acetate (1.5 L). The distillation was stopped when the solution became turbid. The mixture was cooled to 20° C. and the resulting crystals were collected by filtration, rinsing with ethyl acetate (0.70 L), to afford after drying 3-(2-ethoxyphenoxy)piperidine hydrochloride (201 g). 1H NMR (400 MHz, DMSO-d6) δ 9.20 (br s, 2H), 7.12 (d, 1H), 7.03 (m, 2H), 6.89 (m, 1H), 4.45 (m, 1H), 4.04 (q, 2H), 3.27 (app dd, 1H), 3.05 (m, 3H), 1.94 (m, 2H), 1.72 (m, 2H), 1.35 (t, 3H). MS (ES+) 222.1 (M+H).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
3-(2-ethoxyphenoxy)pyridine
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
2.1 L
Type
solvent
Reaction Step One

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